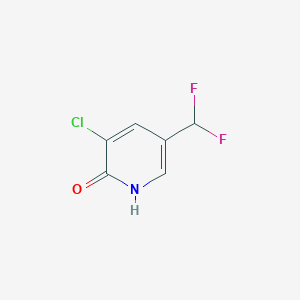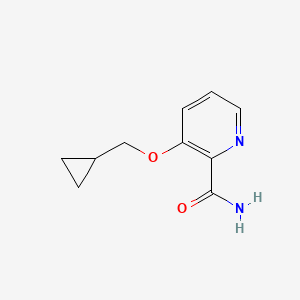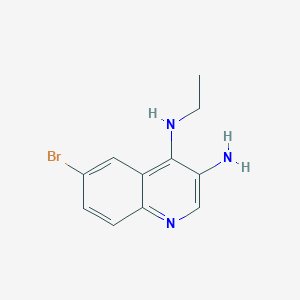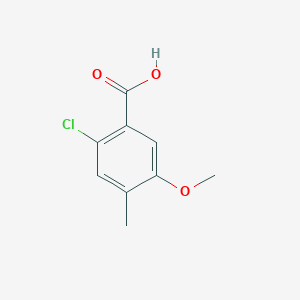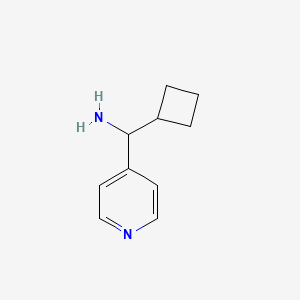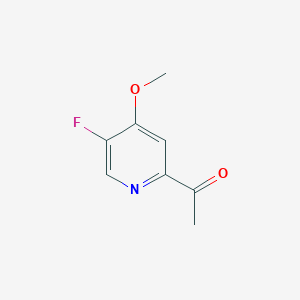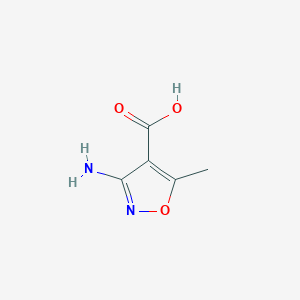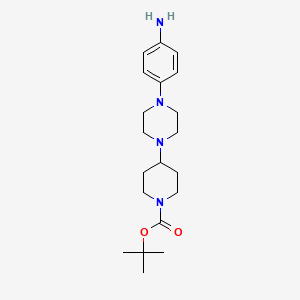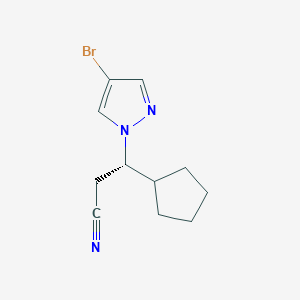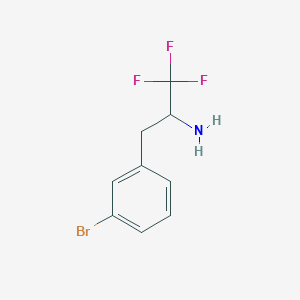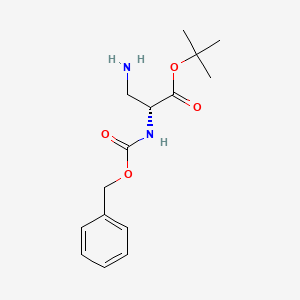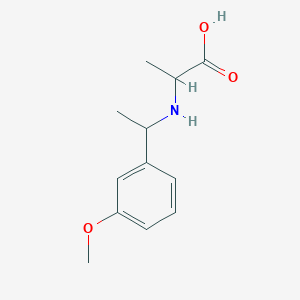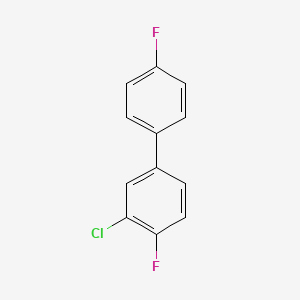
2-Chloro-1-fluoro-4-(4-fluorophenyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-fluoro-4-(4-fluorophenyl)benzene is an aromatic compound with the molecular formula C12H7ClF2. This compound is characterized by the presence of both chlorine and fluorine atoms attached to a benzene ring, making it a halogenated aromatic compound. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods to synthesize 2-Chloro-1-fluoro-4-(4-fluorophenyl)benzene is through the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base . The reaction conditions typically include a temperature range of 50-100°C and the use of solvents such as toluene or ethanol .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-throughput screening methods to optimize reaction conditions is also common in industrial production .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-fluoro-4-(4-fluorophenyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can undergo nucleophilic aromatic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding hydrocarbon derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.
Major Products
The major products formed from these reactions include substituted benzene derivatives, quinones, and hydrocarbon derivatives .
Scientific Research Applications
2-Chloro-1-fluoro-4-(4-fluorophenyl)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-1-fluoro-4-(4-fluorophenyl)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms enhances its ability to form strong interactions with these targets, leading to inhibition or activation of specific biochemical pathways . The compound’s effects are mediated through its binding to active sites or allosteric sites on proteins, altering their function .
Comparison with Similar Compounds
Similar Compounds
1-Chloro-2-fluorobenzene: Similar in structure but lacks the additional fluorophenyl group.
4-Fluorobenzene: Contains only a single fluorine atom attached to the benzene ring.
2-Chloro-4-fluorobenzaldehyde: Contains an aldehyde group in addition to the chlorine and fluorine atoms.
Uniqueness
2-Chloro-1-fluoro-4-(4-fluorophenyl)benzene is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, along with an additional fluorophenyl group. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications .
Properties
Molecular Formula |
C12H7ClF2 |
|---|---|
Molecular Weight |
224.63 g/mol |
IUPAC Name |
2-chloro-1-fluoro-4-(4-fluorophenyl)benzene |
InChI |
InChI=1S/C12H7ClF2/c13-11-7-9(3-6-12(11)15)8-1-4-10(14)5-2-8/h1-7H |
InChI Key |
UKYONYLOHKYCBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)F)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


